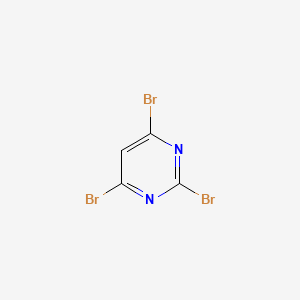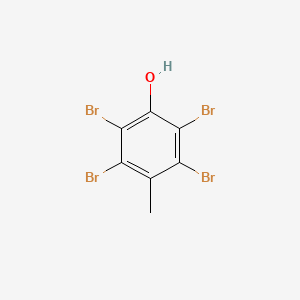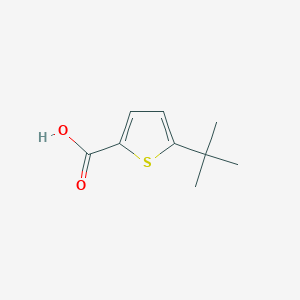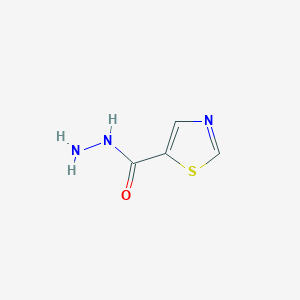
2,4,6-Tribromopyrimidine
概要
説明
2,4,6-Tribromopyrimidine is a chemical compound with the molecular formula C4HBr3N2 . It has a molecular weight of 316.78 . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for 2,4,6-Tribromopyrimidine were not found in the search results, a related compound, 2,4,6-trichloropyrimidine, can be synthesized from barbituric acid using phosphorus oxychloride and phosphorus pentachloride .
Molecular Structure Analysis
The molecular structure of 2,4,6-Tribromopyrimidine is represented by the SMILES string Brc1cc(Br)nc(Br)n1 . The InChI code for the compound is 1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H .
Physical And Chemical Properties Analysis
2,4,6-Tribromopyrimidine is a solid substance . It has a melting point of 108-113°C . The compound has a molecular weight of 316.78 .
科学的研究の応用
Antitumor Potential
2,4,6-Tribromopyrimidine derivatives, particularly 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine, have shown potential as antitumor agents. They inhibit the proliferation of various cancer cells, such as L1210 and H.Ep.2 cells, indicating a possibility for their use in cancer treatment (Thompson et al., 1997).
Photocatalysis and Environmental Applications
Copolymerization with 2,4,6-Tribromopyrimidine derivatives has been shown to modify the properties of polymeric g-C3N4, enhancing its photocatalytic activity. This property can be used for environmental applications like pollutant removal (Ho et al., 2015).
Corrosion Inhibition
2,4,6-Tribromopyrimidine and its derivatives, such as 2-aminopyrimidine, have been studied for their corrosion inhibitive performance on steel surfaces. Theoretical data from these studies correlate well with experimental results, indicating their potential as corrosion inhibitors (Masoud et al., 2010).
Pharmaceutical Chemistry
Research into 2,4,6-Tribromopyrimidine derivatives has contributed significantly to the field of pharmaceutical chemistry. For example, triazolopyrimidines, which include 2,4,6-triazidopyrimidine derivatives, have been explored for their wide range of biological activities. This includes antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, and anticancer activities (Deng et al., 2023).
Chemical Synthesis and Material Science
The role of 2,4,6-Tribromopyrimidine in chemical synthesis and material science is notable. For instance, its derivatives are used in synthesizing triarylpyridines, which have a broad spectrum of biological and pharmaceutical properties (Maleki, 2015).
Environmental Biodegradation
2,4,6-Tribromopyrimidine derivatives like cyanuric acid amidohydrolase, which cleave cyanuric acid, play a crucial role in the mineralization and complete removal of s-triazine compounds from the environment (Karns, 1999).
Inhibitory Role in Biological Systems
Compounds like 2,4,6-Triaminopyrimidinium have been studied for their inhibitory effect on sodium passive permeation across various epithelial tissues. This has implications in understanding the transport physiology of different biological systems (Moreno, 1975).
Safety And Hazards
将来の方向性
While specific future directions for 2,4,6-Tribromopyrimidine were not found in the search results, pyrimidines are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs .
特性
IUPAC Name |
2,4,6-tribromopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEYFWKLKMOHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293181 | |
| Record name | 2,4,6-Tribromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromopyrimidine | |
CAS RN |
36847-11-7 | |
| Record name | 36847-11-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Tribromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tribromopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1331125.png)

![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1331127.png)










